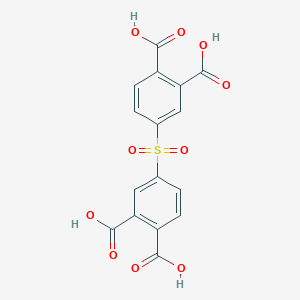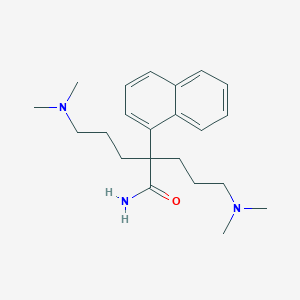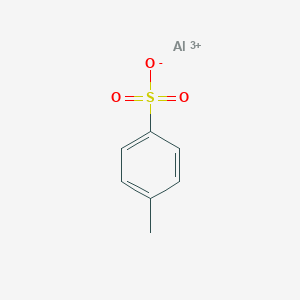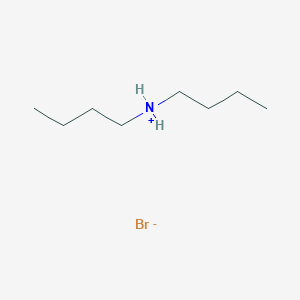
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid, also known as DCSP, is a chemical compound that has been widely used in scientific research. It is a sulfonated phthalic acid derivative that has shown great potential in various fields of study, particularly in the areas of biochemistry and physiology.
Mécanisme D'action
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid exerts its inhibitory effects on enzymes by binding to the active site of the enzyme. This prevents the enzyme from interacting with its substrate, thereby inhibiting its activity. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to be a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of xanthine oxidase.
Effets Biochimiques Et Physiologiques
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of uric acid, which is a key factor in the development of gout. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to reduce the production of aqueous humor, which is important in the treatment of glaucoma. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to reduce the production of gastric acid, which is important in the treatment of peptic ulcers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of these enzymes on various biochemical and physiological processes. However, one of the limitations of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid is its potential for non-specific inhibition of other enzymes. This can lead to unintended effects on other biochemical and physiological processes.
Orientations Futures
There are several future directions for research involving 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid. One area of research is the development of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid analogs that have improved selectivity and potency. Another area of research is the investigation of the effects of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid on other biochemical and physiological processes. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including gout, glaucoma, and peptic ulcers. Further research is needed to determine the efficacy and safety of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid involves the reaction of phthalic anhydride with 3,4-dihydroxybenzenesulfonic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid can be determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid.
Propriétés
Numéro CAS |
10595-31-0 |
|---|---|
Nom du produit |
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid |
Formule moléculaire |
C16H10O10S |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
4-(3,4-dicarboxyphenyl)sulfonylphthalic acid |
InChI |
InChI=1S/C16H10O10S/c17-13(18)9-3-1-7(5-11(9)15(21)22)27(25,26)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
AVCOFPOLGHKJQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)


![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)





![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)



